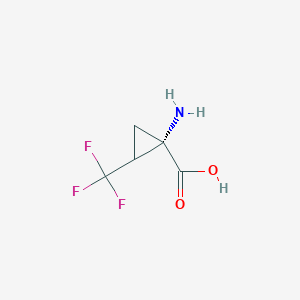
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reagents to achieve efficient production.
化学反应分析
Types of Reactions
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with different functional groups replacing the trifluoromethyl group.
科学研究应用
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism by which (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
Uniqueness
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C5H6F3NO2 |
|---|---|
分子量 |
169.10 g/mol |
IUPAC 名称 |
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2?,4-/m0/s1 |
InChI 键 |
XYADPSWBCYPNKY-AOIFVJIMSA-N |
手性 SMILES |
C1C([C@@]1(C(=O)O)N)C(F)(F)F |
规范 SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















